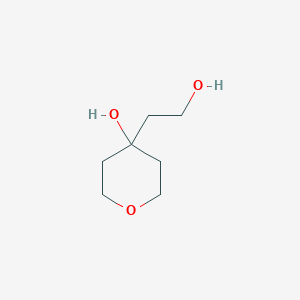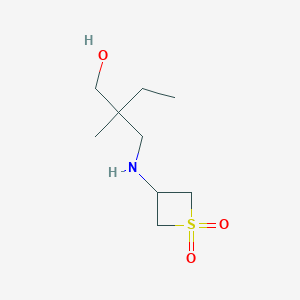
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a unique structure that combines a pyridine ring with a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of tert-butylthiol with a pyridine derivative under controlled conditions to introduce the tert-butylthio group. This is followed by cyclization reactions to form the tetrahydroquinoline structure. Specific reagents and catalysts, such as palladium catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .
化学反应分析
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
科学研究应用
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of functional materials such as fluorescent dyes and conjugated polymers.
作用机制
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. Pathways involved may include electron transfer processes and interactions with biological receptors .
相似化合物的比较
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
tert-Butyl mercaptan: Another compound featuring the tert-butylthio group, used in different applications.
Benzo[1,2-d;4,5-d′]-bis[1,3]dithioles: Compounds with similar sulfur-containing groups, used in the synthesis of functional materials.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a pyridine ring and a tetrahydroquinoline moiety, along with the presence of the tert-butylthio group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
1355229-06-9 |
|---|---|
分子式 |
C19H24N2S |
分子量 |
312.5 g/mol |
IUPAC 名称 |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-17(22-19(2,3)4)11-12-18(20-14)21-13-7-9-15-8-5-6-10-16(15)21/h5-6,8,10-12H,7,9,13H2,1-4H3 |
InChI 键 |
DERQUTFOHKAASK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)


![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)


![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
